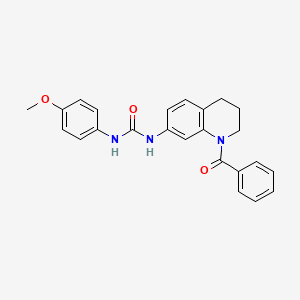![molecular formula C15H14FN5O B2638267 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380070-41-5](/img/structure/B2638267.png)
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile, also known as FLX-787, is a small molecule drug that has been developed for the treatment of neuromuscular disorders. It is a selective activator of TRPA1, a calcium channel that is expressed in sensory neurons and plays a key role in pain perception and motor function.
Applications De Recherche Scientifique
Association with Fluoropyrimidine-Related Toxicity
The compound is closely related to fluoropyrimidines, a class of drugs commonly used in cancer chemotherapy. Research suggests a significant association between polymorphisms in the dihydropyrimidine dehydrogenase gene (DPYD) and the risk of severe adverse effects following chemotherapy with fluoropyrimidine drugs such as 5-fluorouracil or capecitabine. The detection of these genetic variations before treatment could help mitigate serious, potentially lethal side effects by allowing for individualized dose adjustments or alternative therapies (Gross et al., 2008).
Pharmacokinetic Study and Anticancer Activity
A pharmacokinetic study of S-1, an oral fluoropyrimidine that includes a 5-fluorouracil prodrug (tegafur), showed that it increases the feasibility and therapeutic index of orally administered 5-FU. The study determined the maximum tolerated dose and characterized the pharmacokinetics of S-1, finding substantial modulation of 5-FU clearance by CDHP and a predictable toxicity profile. The pharmacokinetic data indicate that S-1 might be beneficial in malignancies sensitive to fluoropyrimidines, warranting further evaluation (Chu et al., 2004).
Comparative Study of Oral Regimens for Colorectal Cancer
A study compared the effectiveness of an oral regimen of dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (UFT) and leucovorin (LV) to intravenous fluorouracil (5-FU) and LV in treating metastatic colorectal carcinoma. The study found no significant difference in time to progression or survival between the treatments but noted substantial safety benefits for patients treated with UFT/LV, such as significantly less stomatitis/mucositis and myelosuppression (Carmichael et al., 2002).
Genotype-Guided Therapy to Individualize Treatment
Research supports genotype-guided dosing of fluoropyrimidine drugs to improve safety and cost-efficiency in cancer treatment. Prospective genotyping of the DPYD*2A variant before therapy initiation has shown to significantly reduce the risk of grade ≥3 toxicity and drug-induced death. This approach results in adequate systemic drug exposure and has been suggested to be cost-saving on a population level (Deenen et al., 2016).
Propriétés
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-12-9-19-15(20-10-12)22-13-3-6-21(7-4-13)14-11(8-17)2-1-5-18-14/h1-2,5,9-10,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCVFCAMRYKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
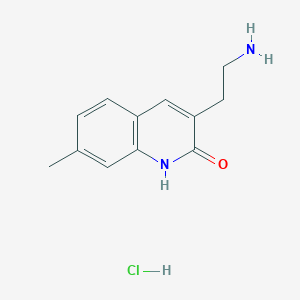
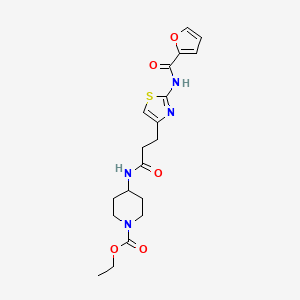
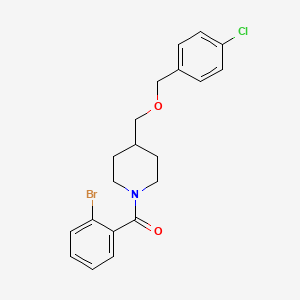
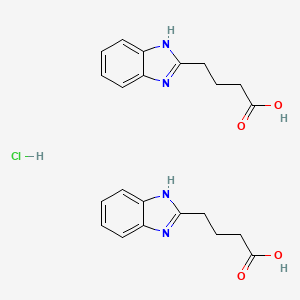

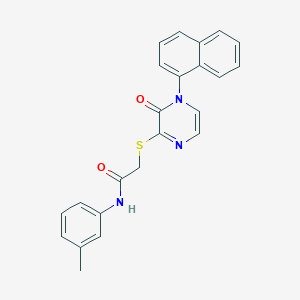
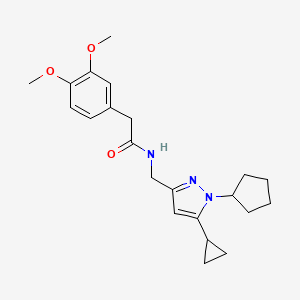
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2638198.png)
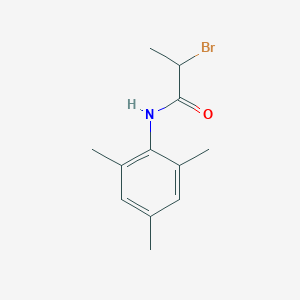
![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)
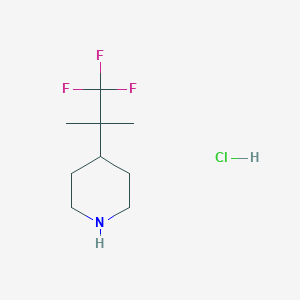
![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2638204.png)
